N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C13H18N2/c1-9-12(3-2-6-14-9)15-13-8-10-4-5-11(13)7-10/h2-3,6,10-11,13,15H,4-5,7-8H2,1H3 |
InChI Key |
FBIZENHLIVCDPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction as the Key Step
The bicyclo[2.2.1]heptane skeleton is conventionally synthesized via the Diels-Alder cycloaddition between cyclopentadiene and suitable olefinic dienophiles. This reaction forms the bicyclic framework efficiently with high regio- and stereoselectivity.
- Typical reactants: Cyclopentadiene and C3-C4 acyclic olefins such as 2-butene (cis or trans), 1-butene, or propylene.
- Reaction conditions: The Diels-Alder reaction generally proceeds under mild thermal conditions without the need for high pressure.
Improved Economical Methods
Traditional methods employed crotonaldehyde and dicyclopentadiene, involving multiple steps of Diels-Alder reaction, hydrogenation, and dehydration. However, these methods suffer from high costs due to expensive reactants like crotonaldehyde.
Recent patents and studies have developed more economical and efficient methods by using inexpensive and readily available reactants such as 2-butene and cyclopentadiene directly, enabling:
- A two-step process: Diels-Alder reaction followed by isomerization.
- A one-step process: Simultaneous Diels-Alder reaction and isomerization in the presence of an isomerization catalyst.
Isomerization Step
The isomerization of the initial bicyclo[2.2.1]heptene derivatives formed in the Diels-Alder reaction is catalyzed by suitable catalysts under mild conditions, often without specific pressure requirements. This step converts the bicyclo[2.2.1]heptene intermediates into the desired bicyclo[2.2.1]heptane derivatives such as 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
Functionalization to Form N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine
Amination of the Bicyclo[2.2.1]heptane Core
Summary of Preparation Methods
| Step | Methodology | Reactants | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Diels-Alder Reaction | Cyclopentadiene + 2-butene (cis/trans) | Mild heat, solvent-free or inert solvent | High regio- and stereoselectivity; inexpensive reactants |
| 2 | Isomerization | Bicyclo[2.2.1]heptene derivatives | Isomerization catalyst, ambient pressure | Converts to bicyclo[2.2.1]heptane derivatives |
| 3 | Functionalization via Buchwald-Hartwig Amination | Bicyclo[2.2.1]heptane derivative + 2-methylpyridin-3-amine | Pd catalyst, ligand, reflux in toluene | Moderate to high yields reported |
| 4 | Alternative Reductive Amination | Aldehyde intermediate + 2-methylpyridin-3-amine + NaBH(OAc)3 | Room temperature, mild acid/base | Efficient formation of secondary amine |
Research Discoveries and Optimization
- The use of inexpensive olefins such as 2-butene instead of crotonaldehyde significantly reduces production costs while maintaining high yields of bicyclo[2.2.1]heptane derivatives.
- Simultaneous Diels-Alder and isomerization in one step simplifies the process and improves efficiency without compromising product purity.
- Palladium-catalyzed Buchwald-Hartwig amination has been optimized to improve coupling efficiency between bicyclic substrates and heteroaromatic amines, including pyridine derivatives.
- Reductive amination methods provide an alternative route with good yields and mild conditions, suitable for sensitive functional groups.
- Novel bicyclo[2.2.1]heptane derivatives with functionalized bridgehead carbons have been synthesized using advanced Diels-Alder strategies, offering versatile building blocks for further functionalization.
Chemical Reactions Analysis
Types of Reactions: N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.
Scientific Research Applications
N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine involves its interaction with molecular targets such as NMDA receptors. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission and plasticity in the central nervous system. The compound acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, thereby modulating the flow of ions and affecting neuronal activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the bicyclic core, substituent positioning, and biological activity. Below is a detailed comparison:
Norbornane Derivatives with Pyridine/Aromatic Amines
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine Structure: Contains a pyridin-3-amine group substituted with a methoxy group at the 6-position and a pyrrole-derived Schiff base. Key Differences: The absence of the bicyclo[2.2.1]heptane system reduces steric hindrance and conformational rigidity compared to the target compound.
N-phenethyl-2-norbornanamine Structure: Features a phenethyl group instead of the pyridine ring. Infrared spectroscopy data (Coblentz Society) indicate strong N–H stretching vibrations at ~3300 cm⁻¹, consistent with secondary amines in norbornane derivatives .
N-bicyclo[2.2.1]hept-2-ylurea
- Structure : Replaces the pyridin-3-amine group with a urea moiety.
- Key Differences : The urea group introduces hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability. Molecular weight (154.21 g/mol) is lower than the target compound’s estimated ~204 g/mol .
Pyridine Derivatives with Bicyclic Systems
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Structure: Contains a bipyridine system with methoxy and amine substituents.
Physicochemical and Spectroscopic Properties
- NMR Analysis : Trifluoroacetylation of bicyclo[2.2.1]heptane alcohols in CDCl₃ facilitates precise NMR signal assignment for protons and carbons, a technique applicable to the target amine’s characterization .
- Solubility: The norbornane core imparts hydrophobicity, necessitating polar solvents (e.g., ethanol or methanol) for synthesis and purification .
Data Table: Comparative Overview
Biological Activity
N-{bicyclo[2.2.1]heptan-2-yl}-2-methylpyridin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H18N2
- Molecular Weight : 202.30 g/mol
- CAS Number : 1559967-80-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly ion channels and receptors. Similar compounds have shown selective activity towards potassium channels, particularly KCNQ2 and KCNQ4, which are critical in regulating neuronal excitability and neurotransmitter release .
Ion Channel Modulation
Research indicates that derivatives of bicyclo[2.2.1]heptane structures can act as selective openers for KCNQ channels. For example, the compound ML213, a related bicyclic structure, demonstrated an EC50 of 230 nM for KCNQ2 and 510 nM for KCNQ4, highlighting the potential for this compound to exhibit similar properties .
Antitumor Activity
The compound's structural analogs have been investigated for their antitumor properties. Compounds with bicyclic structures often show promising results against various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in tumor growth and survival.
Case Study 1: KCNQ Channel Openers
In a study focusing on the pharmacological profile of bicyclo[2.2.1]heptane derivatives, it was found that these compounds could selectively activate KCNQ channels over other potassium channels. The selectivity towards KCNQ2 and KCNQ4 suggests potential therapeutic applications in treating conditions like epilepsy and other neurological disorders where these channels play a critical role in neuronal firing rates .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on a series of N-Aryl-bicyclo[2.2.1]heptane derivatives, revealing that modifications on the bicyclic core significantly influenced biological activity. The presence of specific substituents on the pyridine ring enhanced binding affinity and selectivity towards target receptors, suggesting avenues for further optimization of this compound derivatives for improved efficacy in clinical settings .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2 |
| Molecular Weight | 202.30 g/mol |
| CAS Number | 1559967-80-4 |
| EC50 (KCNQ2) | 230 nM |
| EC50 (KCNQ4) | 510 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
